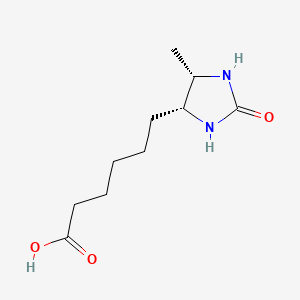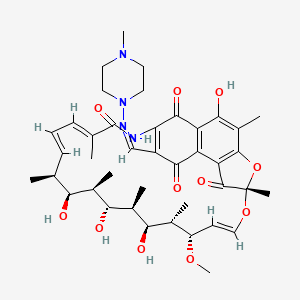![molecular formula C₄₉H₆₅N₃O₉S B1147436 (3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr CAS No. 137143-30-7](/img/no-structure.png)
(3β,5α)-5,8-[N,N-(4-Phenylurazole)]-3-O-acetyl-25-phenylsulfonyl-cholest-6-ene-3,22,25-triol 25-Tetr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of cholest-6-ene, a type of steroid, with various functional groups attached. The “3β,5α” likely refers to the configuration of the steroid backbone. The “4-Phenylurazole” component is a type of urazole, a class of organic compounds containing a five-membered ring with two nitrogen atoms and an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the cholest-6-ene backbone. The urazole could be attached via a substitution or addition reaction, depending on the specific functional groups present. The acetyl and phenylsulfonyl groups would likely be added in separate steps, using appropriate reagents .Molecular Structure Analysis
The molecular structure would be complex due to the presence of the steroid backbone and the various functional groups. The urazole would contribute a five-membered ring to the structure, while the acetyl and phenylsulfonyl groups would add additional complexity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. The urazole could potentially undergo reactions at the nitrogen or oxygen atoms, while the acetyl and phenylsulfonyl groups could undergo reactions at the carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups present. The presence of the steroid backbone would likely make the compound relatively nonpolar and insoluble in water. The urazole, acetyl, and phenylsulfonyl groups could potentially contribute to the compound’s reactivity .Orientations Futures
Propriétés
Numéro CAS |
137143-30-7 |
|---|---|
Formule moléculaire |
C₄₉H₆₅N₃O₉S |
Poids moléculaire |
872.12 |
Synonymes |
[4aS-[4aα,6α,8aα,8bβ,10aα,11α(1S*,2E,4R*),13aβ,13bα]]-6-(Acetyloxy)-5,6,7,8,8a,8b,10,10a,11,12,13,13a-dodecahydro-11-[2-hydroxy-1,4,5-trimethyl-3-(phenylsulfonyl)-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-8a,10a-dimethyl-2-phenyl-4a,13b-etheno-1H,9H-be |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)




